molecular formula C12H18FN5 B11731941 N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11731941
M. Wt: 251.30 g/mol
InChI Key: WLNRQICZSPLPIB-UHFFFAOYSA-N
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Description

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings, a fluoroethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine typically involves multiple steps:

    Formation of the Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced via nucleophilic substitution using a fluoroethyl halide in the presence of a base such as potassium carbonate.

    Methylation: The methyl groups are added through alkylation reactions using methyl iodide or methyl sulfate in the presence of a strong base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Techniques such as recrystallization, column chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Fluoroethyl halides, methyl iodide, methyl sulfate, bases like potassium carbonate or sodium hydride.

Major Products Formed

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Reduced amines and alcohols.

    Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Materials Science: It is studied for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Research: The compound is used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine involves:

    Molecular Targets: The compound may target specific enzymes, receptors, or proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-chloroethyl)-4-methyl-1H-pyrazol-3-amine
  • N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-bromoethyl)-4-methyl-1H-pyrazol-3-amine
  • N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-iodoethyl)-4-methyl-1H-pyrazol-3-amine

Uniqueness

N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H18FN5/c1-9-6-15-17(3)11(9)7-14-12-10(2)8-18(16-12)5-4-13/h6,8H,4-5,7H2,1-3H3,(H,14,16)

InChI Key

WLNRQICZSPLPIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=C(C=NN2C)C)CCF

Origin of Product

United States

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